Ferric gluconate
Description
Properties
CAS No. |
38658-53-6 |
|---|---|
Molecular Formula |
C18H33FeO21 |
Molecular Weight |
641.3 g/mol |
IUPAC Name |
iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/3C6H12O7.Fe/c3*7-1-2(8)3(9)4(10)5(11)6(12)13;/h3*2-5,7-11H,1H2,(H,12,13);/q;;;+3/p-3/t3*2-,3-,4+,5-;/m111./s1 |
InChI Key |
CZNVSLGYWMSMKE-OPDGVEILSA-K |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Fe+3] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Fe+3] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Fe+3] |
Other CAS No. |
38658-53-6 |
Synonyms |
ferric gluconate ferric gluconate anhydrous ferric gluconate trihydrate ferric gluconate, sodium salt Ferrlecit Ferrlecit 100 sodium ferrigluconate sodium iron(III)gluconate |
Origin of Product |
United States |
Comparison with Similar Compounds
Efficacy
Iron Sucrose
Renal Impact
Oxidative Stress
Efficacy
Table 2: Efficacy in CKD Patients
| Parameter | This compound | Iron Sucrose | Ferric Carboxymaltose |
|---|---|---|---|
| Δ Hb (g/dL) | +1.0 | +1.1 | +2.2 |
| Δ Ferritin (µg/L) | +120 | +130 | +300 |
| Proteinuria Increase | Mild | Moderate | None |
Ferric Carboxymaltose
Pharmacokinetics
- Ferric carboxymaltose’s carboxymaltose shell allows slower iron release, enabling higher single doses (up to 1,000 mg) versus this compound’s 250 mg .
Generic Equivalents
Physicochemical Equivalence
Q & A
Q. What are the pharmacological mechanisms underlying iron release from ferric gluconate in vivo, and how do they differ from other intravenous (IV) iron formulations?
Methodological Answer: this compound releases iron via macrophage-mediated degradation, where labile iron is processed and incorporated into ferritin. Unlike iron sucrose, its iron core structure reduces Fe³⁺ to Fe²⁺ less efficiently, leading to slower iron mobilization . Comparative studies using in vitro macrophage models and calcein-based labile iron pool (LIP) assays can quantify differences in iron bioavailability. For example, iron sucrose and this compound exhibit distinct LIP dynamics, which can be measured via fluorescence quenching or thin-layer chromatography (TLC) to track oxidation products .
Q. How does this compound compare to ferric carboxymaltose (FCM) in improving iron metabolism markers in hemodialysis patients?
Methodological Answer: Retrospective analyses of clinical parameters such as transferrin saturation (TSAT%), serum ferritin, and erythropoietin resistance index (ERI) are critical. A 4-year follow-up study showed FCM achieved higher TSAT% (35% vs. 25%) and ferritin (700 vs. 600 ng/mL) compared to this compound, with lower EPO requirements (25,000 vs. 30,000 IU/month). Researchers should use multivariate regression to adjust for confounders like inflammation or dialysis efficiency, and apply non-parametric tests (e.g., Mann-Whitney U) for skewed biomarker distributions .
Q. What clinical criteria define the FDA-approved use of this compound, and how do these inform patient selection in research studies?
Methodological Answer: this compound is indicated for iron deficiency anemia in adults and pediatric hemodialysis patients (≥6 years) receiving erythropoietin. Inclusion criteria for trials should mirror FDA guidelines: baseline ferritin 500–1200 ng/mL and TSAT ≤25%. The DRIVE study design (randomized, double-blind, placebo-controlled) provides a template for evaluating hemoglobin response and EPO dose reduction, with stratification by baseline iron parameters .
Advanced Research Questions
Q. How can the PICOT framework be applied to design a randomized controlled trial (RCT) evaluating this compound’s efficacy in chemotherapy-associated anemia?
Methodological Answer:
- P (Population): Adults with chemotherapy-induced anemia (hemoglobin <10 g/dL).
- I (Intervention): IV this compound (125 mg/week).
- C (Comparison): Oral ferrous sulfate (325 mg/day).
- O (Outcome): Hemoglobin change at 8 weeks (primary); transfusion avoidance (secondary).
- T (Time): 12-week follow-up.
Sample size calculations should account for anticipated dropout rates (e.g., 20%) and use intention-to-treat analysis. Reference the DRIVE-II extension study for post-hoc adjustments to iron dosing protocols .
Q. How should researchers address contradictory findings on this compound’s impact on EPO requirements across studies?
Methodological Answer: Contradictions (e.g., EPO reduction in DRIVE vs. minimal change in control groups) may arise from heterogeneity in baseline TSAT% or inflammation status. Meta-analyses using random-effects models can pool data, while subgroup analyses (e.g., ferritin >800 ng/mL) clarify context-dependent efficacy. Sensitivity analyses should exclude outliers, as done in the DRIVE-II observational extension .
Q. What methodologies are used to model the thermodynamic stability of this compound complexes in environmental or pharmaceutical systems?
Methodological Answer: Computational models (e.g., PHREEQC) leverage stability constants for Fe³⁺-gluconate complexes to predict ligand displacement reactions. For example, adding MnO₄⁻ to tank solutions displaces iron from gluconate, precipitating Fe(OH)₃. Experimental validation via spectroscopy (UV-Vis, FTIR) or X-ray diffraction confirms predicted species .
Q. How can pharmacovigilance data be analyzed to assess severe hypersensitivity reactions (HSRs) associated with this compound?
Methodological Answer: Use disproportionality analysis (e.g., reporting odds ratios) in databases like EudraVigilance. Adjust for sex bias (93.3% of HSRs in females) and compare reporting rates per 1,000 administrations. Confounding factors include premedication use (not required for this compound) and batch variability in carbohydrate shell composition .
Q. What experimental approaches elucidate this compound’s role in macrophage-mediated iron recycling in chronic kidney disease (CKD)?
Methodological Answer: In vitro models using human monocyte-derived macrophages exposed to this compound can measure H-ferritin secretion via ELISA. Flow cytometry tracks surface CD163 (hemoglobin scavenger receptor) expression. Correlate findings with in vivo biomarkers (e.g., hepcidin) in CKD patient serum .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
